molecular formula C8H17NO2 B13288333 (2S)-2-Amino-3,5-dimethylhexanoic acid

(2S)-2-Amino-3,5-dimethylhexanoic acid

Cat. No.: B13288333
M. Wt: 159.23 g/mol
InChI Key: ODXUKGZVQGQZIV-MLWJPKLSSA-N
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Description

(2S)-2-Amino-3,5-dimethylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom of a hexanoic acid chain, which also contains two methyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3,5-dimethylhexanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3,5-dimethylhexanoic acid and appropriate reagents to introduce the amino group at the second carbon position. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These methods often include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(2S)-2-Amino-3,5-dimethylhexanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3,5-dimethylhexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: An amino acid with a similar structure but different functional groups.

    (2S)-2-Aminocyclobutane-1-carboxylic acid: Another amino acid with a different carbon backbone.

Uniqueness

(2S)-2-Amino-3,5-dimethylhexanoic acid is unique due to its specific arrangement of methyl groups and the presence of an amino group at the second carbon position

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-amino-3,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1

InChI Key

ODXUKGZVQGQZIV-MLWJPKLSSA-N

Isomeric SMILES

CC(C)CC(C)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(C)C(C(=O)O)N

Origin of Product

United States

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